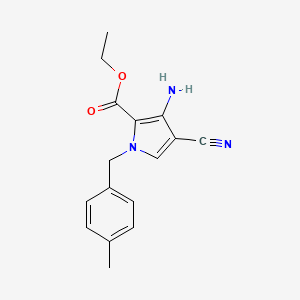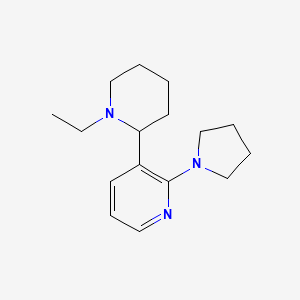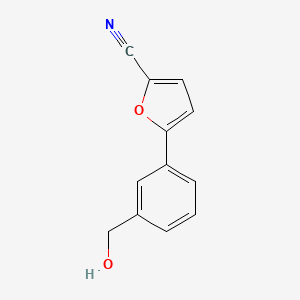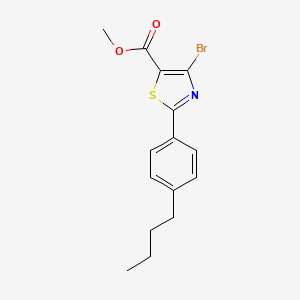
3-(4-Iodo-1H-pyrazol-1-yl)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Iodo-1H-pyrazol-1-yl)butanenitrile is a heterocyclic compound that features a pyrazole ring substituted with an iodine atom at the 4-position and a butanenitrile group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodo-1H-pyrazol-1-yl)butanenitrile typically involves the reaction of enaminones with hydrazines in the presence of iodine and other reagents. One common method includes the use of Selectfluor as a catalyst in a cascade reaction . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Iodo-1H-pyrazol-1-yl)butanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrazines, enaminones, and iodine. Reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like Selectfluor .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyrazoles, while cyclization reactions can produce fused heterocyclic compounds .
Aplicaciones Científicas De Investigación
3-(4-Iodo-1H-pyrazol-1-yl)butanenitrile has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.
Material Science: It can be used in the synthesis of novel materials with specific properties for industrial applications.
Mecanismo De Acción
The mechanism of action of 3-(4-Iodo-1H-pyrazol-1-yl)butanenitrile involves its interaction with molecular targets through its pyrazole ring and nitrile group. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to various targets . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Iodopyrazolyl)butanenitrile: A closely related compound with similar structural features.
4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine:
Uniqueness
3-(4-Iodo-1H-pyrazol-1-yl)butanenitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity. The presence of the iodine atom at the 4-position of the pyrazole ring and the butanenitrile group at the 3-position make it a versatile building block for the synthesis of various heterocyclic compounds.
Propiedades
Fórmula molecular |
C7H8IN3 |
|---|---|
Peso molecular |
261.06 g/mol |
Nombre IUPAC |
3-(4-iodopyrazol-1-yl)butanenitrile |
InChI |
InChI=1S/C7H8IN3/c1-6(2-3-9)11-5-7(8)4-10-11/h4-6H,2H2,1H3 |
Clave InChI |
SLRFMVSJIPJIQC-UHFFFAOYSA-N |
SMILES canónico |
CC(CC#N)N1C=C(C=N1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[2-[(R)-(3-chlorophenyl)-[(3R)-piperidin-3-yl]methoxy]ethyl-methoxycarbonylamino] 2,2,2-trifluoroacetate](/img/structure/B11814093.png)



![1-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate](/img/structure/B11814124.png)

